(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
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Overview
Description
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose is a biochemical reagent used primarily in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly significant due to its role in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the biological functions of glycans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose typically involves the protection of hydroxyl groups in galactose using isopropylidene groups, followed by the introduction of a nitro group at the 6-position. One common method involves the reaction of D-galactose with acetone in the presence of sulfuric acid to form the isopropylidene derivative. The nitro group is then introduced using nitration reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than large-scale industrial applications. the synthetic routes used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nitrating agents like nitric acid for introducing the nitro group. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Major products formed from these reactions include amino derivatives when the nitro group is reduced, and various substituted derivatives when the nitro group is replaced with other functional groups.
Scientific Research Applications
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose is used in various scientific research applications, including:
Chemistry: Studying carbohydrate chemistry and the synthesis of complex glycans.
Biology: Investigating the role of glycans in biological systems, including protein-glycan interactions.
Medicine: Exploring potential therapeutic applications, such as anti-inflammatory and antibacterial properties.
Industry: Used as a biochemical reagent in the development of new materials and processes.
Mechanism of Action
The mechanism of action of 1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose involves its interaction with specific molecular targets and pathways in biological systems. The nitro group can participate in redox reactions, influencing cellular processes. Additionally, the compound’s structure allows it to interact with glycan-binding proteins, affecting glycan-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,23,4-Di-O-isopropylidene-α-D-galactopyranose: Lacks the nitro group, used in similar glycobiology research.
1,23,4-Di-O-isopropylidene-6-deoxy-α-D-galactopyranose: Similar structure but without the nitro group, used for studying different aspects of carbohydrate chemistry.
Uniqueness
1,2:3,4-Di-O-isopropylidene-6-deoxy-6-nitro-α-D-galactopyranose is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable for studying redox reactions and glycan interactions in biological systems.
Properties
IUPAC Name |
(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3/t6-,7+,8+,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFHJCOBVKZJKK-SOYHJAILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)C[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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